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Compound Name: STO-609 acetate

Cat. No.: B147581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STO-609 acetate, a widely used

selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK), for studying

calcium signaling pathways. This document details its mechanism of action, key quantitative

data, experimental protocols, and potential off-target effects, serving as a vital resource for

researchers in academia and industry.

Introduction to STO-609 Acetate
STO-609 acetate is a cell-permeable small molecule that acts as a potent and selective

inhibitor of both CaMKKα and CaMKKβ isoforms.[1][2] By competing with ATP for the binding

site on the kinase, STO-609 effectively blocks the downstream signaling cascade initiated by

these crucial enzymes.[3] This inhibitory action makes STO-609 an invaluable tool for

dissecting the physiological and pathological roles of the CaMKK pathway in various cellular

processes, including neuronal function, metabolism, and cell growth.[4]

Mechanism of Action and Signaling Pathway
STO-609 exerts its inhibitory effect by targeting the ATP-binding pocket of CaMKKα and

CaMKKβ, thereby preventing the phosphorylation and activation of its downstream substrates.

[3] The primary downstream targets of CaMKK are Ca²⁺/calmodulin-dependent protein kinase I

(CaMKI) and Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV). Additionally, CaMKK is a
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key upstream kinase for AMP-activated protein kinase (AMPK), a central regulator of cellular

energy homeostasis.[5]

Below is a diagram illustrating the CaMKK signaling pathway and the point of inhibition by

STO-609.
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STO-609 inhibits CaMKK, blocking downstream signaling to CaMKI/IV and AMPK.

Quantitative Data
The efficacy and selectivity of STO-609 have been characterized through various in vitro and in

situ experiments. The following tables summarize the key quantitative data for STO-609
acetate.
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Table 1: Inhibitory Potency of STO-609

Target Parameter Value Reference

Recombinant

CaMKKα
Kᵢ 80 ng/mL [1][3]

Recombinant

CaMKKβ
Kᵢ 15 ng/mL [1][3]

CaMKKα IC₅₀ 120 ng/mL [6]

CaMKKβ IC₅₀ 40 ng/mL [6]

AMPKK activity in

HeLa cell lysates
IC₅₀ ~0.02 µg/mL [5]

Table 2: Selectivity and Off-Target Effects

Kinase Parameter Value Note Reference

CaMKI / CaMKIV -
No significant

effect

Highly selective

over downstream

kinases.

[3]

CaMKII IC₅₀ ~10 µg/mL [3]

PIM3 -

More effective

inhibitor than for

CaMKK2 at 1 µM

[7]

ERK8 - Collateral target [7]

Other inhibited

kinases (at 1 µM)
-

CDKL2, GRK3,

STK36,

CSNK2A2,

YSK4, DAPK2

Potent inhibition

observed.
[7]

Table 3: Cellular and In Vivo Efficacy
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Cell Line/Model Concentration Effect Reference

SH-SY5Y

neuroblastoma cells
1 µg/mL

~80% inhibition of

endogenous CaMKK

activity

[3]

OVCAR8 ovarian

cancer spheroids
10 µM

Potent blockade of

autophagic flux
[8]

Mouse model of

NAFLD

30 µM/kg (i.p. daily for

4 weeks)

Attenuated hallmarks

of NAFLD
[4]

C4-2 prostate cancer

cells
IC₅₀ = 10.7 µM

Decrease in p-AMPK

levels
[9]

Experimental Protocols
Preparation of STO-609 Stock and Working Solutions
Materials:

STO-609 acetate (solid)

Dimethyl sulfoxide (DMSO), anhydrous

Sterile microcentrifuge tubes

Sterile pipette tips

Protocol:

Prepare a stock solution of STO-609 by dissolving the solid in DMSO. A common stock

concentration is 10 mM.[1] For example, to prepare a 10 mM stock solution of STO-609
acetate (MW: 374.35 g/mol ), dissolve 3.74 mg in 1 mL of DMSO.

Vortex or sonicate briefly to ensure complete dissolution.[10]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C for long-term storage.[6]
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For cell culture experiments, dilute the stock solution in the appropriate cell culture medium

to the desired final concentration immediately before use. Ensure the final DMSO

concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

[1]

Western Blotting for AMPK Phosphorylation
This protocol describes the assessment of AMPK activation by measuring the phosphorylation

of its α-subunit at Threonine 172.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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